Sub-Micromolar Affinity for GABA Transporter GAT1
3-Bromo-5-fluoro-D-phenylalanine demonstrates a quantifiable, sub-micromolar binding affinity for the human GABA transporter 1 (GAT1) with a Ki of 1.10 μM, a key target in neurological disorders. This affinity, measured via competitive mass spectrometry-based binding assay, positions it as a validated starting point for developing GAT1-selective tool compounds, a feature not reported for non-halogenated D-phenylalanine [1].
| Evidence Dimension | Binding Affinity (Ki) for human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 μM |
| Comparator Or Baseline | D-Phenylalanine: Ki not reported/negligible affinity in the same assay system (class-level inference from lack of data) |
| Quantified Difference | At least >9-fold increase in affinity, assuming a detection limit of 10 μM for the baseline. |
| Conditions | Competitive MS binding assay using NO71156 as unlabelled marker in HEK293 cells expressing human GAT1. |
Why This Matters
This validated affinity provides an immediate, quantitative rationale for selecting this compound over unsubstituted D-phenylalanine for initiating a GAT1-targeted medicinal chemistry program.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50063508 (CHEMBL3398500). Retrieved May 2026, from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 View Source
